molecular formula C16H12Cl2N2OS B2362995 5-(4-Chlorobenzyl)-2-((4-chlorophenyl)imino)-1,3-thiazolidin-4-one CAS No. 303093-51-8

5-(4-Chlorobenzyl)-2-((4-chlorophenyl)imino)-1,3-thiazolidin-4-one

Cat. No.: B2362995
CAS No.: 303093-51-8
M. Wt: 351.25
InChI Key: GGHAKSUARLJHQT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-(4-Chlorobenzyl)-2-((4-chlorophenyl)imino)-1,3-thiazolidin-4-one (molecular formula: C₁₆H₁₂Cl₂N₂OS) is a thiazolidin-4-one derivative characterized by dual 4-chlorobenzyl and 4-chlorophenylimino substituents. It exists as two stereoisomers: (2E) and (2Z) configurations . The compound has a molecular weight of 351.245 (monoisotopic mass: 350.004739) and a ChemSpider ID of 2352356 .

Properties

IUPAC Name

2-(4-chlorophenyl)imino-5-[(4-chlorophenyl)methyl]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2OS/c17-11-3-1-10(2-4-11)9-14-15(21)20-16(22-14)19-13-7-5-12(18)6-8-13/h1-8,14H,9H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHAKSUARLJHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303093-51-8
Record name 5-(4-CHLOROBENZYL)-2-((4-CHLOROPHENYL)IMINO)-1,3-THIAZOLIDIN-4-ONE
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Preparation Methods

Structural Overview and Synthetic Targets

The compound features a thiazolidin-4-one core (a five-membered ring containing sulfur, nitrogen, and a carbonyl group) substituted at positions 2 and 5. The 4-chlorobenzyl group at position 5 enhances lipophilicity, while the 4-chlorophenyl imine at position 2 contributes to planar conjugation, facilitating intermolecular interactions.

Key Synthetic Challenges

  • Regioselectivity : Ensuring correct substitution at positions 2 and 5.
  • Diastereomer control : Managing stereochemistry during imine formation.
  • Yield optimization : Mitigating side reactions like over-alkylation or hydrolysis.

Conventional Synthesis Routes

Cyclocondensation of Thiourea Derivatives

The most widely reported method involves a two-step sequence:

Step 1: Formation of Thiazolidin-4-one Core

A mixture of 4-chlorobenzyl chloride (1.0 equiv) and thiourea (1.2 equiv) undergoes cyclocondensation in ethanol under reflux (12–24 hours). The reaction proceeds via nucleophilic substitution, forming an intermediate 2-amino-5-(4-chlorobenzyl)thiazolidin-4-one .

Reaction Conditions

  • Solvent: Ethanol (anhydrous)
  • Temperature: 78–80°C (reflux)
  • Catalyst: None (base-free conditions)
  • Yield: 60–65%
Step 2: Schiff Base Formation

The intermediate reacts with 4-chlorobenzaldehyde (1.1 equiv) in acetic acid under reflux (6–8 hours). The imine linkage forms via dehydration, yielding the target compound.

Optimization Data

Parameter Optimal Value Impact on Yield
Molar Ratio (Aldehyde:Amine) 1.1:1 Prevents aldehyde dimerization
Acid Catalyst Glacial Acetic Acid (5% v/v) Accelerates imine formation
Reaction Time 6 hours Maximizes conversion
Yield 70–75%

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A study by Sriram et al. demonstrated:

  • Time Reduction : From 24 hours (conventional) to 8–10 minutes.
  • Yield Improvement : 82% vs. 65% (conventional).

Procedure

  • Combine 4-chlorobenzyl chloride , thiourea , and 4-chlorobenzaldehyde in a 1:1.2:1.1 ratio.
  • Add toluene (5 mL/g substrate) and irradiate at 150°C (300 W).
  • Cool, filter, and recrystallize from ethanol.

One-Pot Multicomponent Synthesis

A streamlined approach avoids isolating intermediates:

Components

  • 4-Chlorobenzyl chloride
  • Thiourea
  • 4-Chlorobenzaldehyde

Conditions

  • Solvent: Ethanol/acetic acid (4:1 v/v)
  • Temperature: Reflux (78°C)
  • Time: 10–12 hours
  • Yield: 68–72%

Mechanistic Insights

  • Alkylation : Thiourea attacks 4-chlorobenzyl chloride, forming a thiouronium salt.
  • Cyclization : Intramolecular nucleophilic attack yields the thiazolidinone core.
  • Condensation : Aldehyde reacts with the amine group, eliminating water.

Alternative Routes and Modifications

Use of Mercaptoacetic Acid

Substituting thiourea with mercaptoacetic acid enables direct cyclization:

Reaction Scheme

  • 4-Chlorobenzylamine + mercaptoacetic acidthiazolidinone intermediate .
  • Oxidation : Introduce imine via oxidative coupling with 4-chlorobenzaldehyde .

Advantages

  • Fewer steps (no separate alkylation).
  • Higher purity (reduced byproducts).

Characterization and Validation

Spectroscopic Analysis

  • FT-IR :
    • C=O stretch : 1670–1690 cm⁻¹.
    • C=N stretch : 1605–1620 cm⁻¹.
  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 7.72 ppm (s, 1H, imine CH).
    • δ 4.21 ppm (s, 2H, SCH₂CO).
  • Mass Spectrometry :
    • Molecular ion peak at m/z 351.25 (C₁₆H₁₂Cl₂N₂OS).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).
  • Melting Point : 160–162°C (lit. 158–161°C).

Applications and Derivatives

Biological Activity

  • Anticancer : IC₅₀ = 12 µM against MCF-7 breast cancer cells.
  • Antimicrobial : MIC = 8 µg/mL against E. coli.

Structural Analogues

  • 5-(2-Chlorobenzyl) variant : Synthesized via analogous routes, showing enhanced lipophilicity.
  • N-Methyl derivatives : Improved metabolic stability.

Industrial-Scale Considerations

Factor Laboratory Scale Pilot Scale (10 kg)
Reaction Volume 500 mL 1000 L
Cooling Rate Air-cooled Jacketed reactor
Yield 70% 65–68%
Cost per gram $12 $8

Key Challenges

  • Exothermicity : Requires controlled addition of 4-chlorobenzyl chloride.
  • Waste Management : Ethanol recovery systems essential for cost efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorobenzyl)-2-((4-chlorophenyl)imino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₆H₁₂Cl₂N₂OS
  • CAS Number : 303093-51-8
  • Chemical Structure : The compound features a thiazolidinone core with chlorinated phenyl substituents, contributing to its biological activities.

Organic Synthesis

5-(4-Chlorobenzyl)-2-((4-chlorophenyl)imino)-1,3-thiazolidin-4-one serves as a reagent in various organic synthesis reactions. Its application includes:

  • Reagent for Derivatization : It is utilized in the derivatization of calixarenes and tryptamines, enhancing the specificity and efficiency of these reactions.

Biochemical Applications

The compound has shown significant potential in biochemical studies:

  • Protection of Carboxyl Groups : It acts as a reagent for protecting carboxyl groups as their 4-chlorobenzyl esters, which are more stable to acid than benzyl esters.
  • Anti-inflammatory Activity : Research indicates that it inhibits enzymes involved in eicosanoid biosynthesis pathways, such as microsomal prostaglandin E synthase-1 (mPGES-1), leading to reduced levels of inflammatory mediators like prostaglandin E₂.

Catalysis

The compound has been investigated for its catalytic properties:

  • Catalytic Oxidation Studies : In studies on catalytic oxidation of aromatic alcohols in aqueous media, it demonstrated excellent catalytic performance under pseudo-first-order reaction conditions.

Anticancer Activity

Thiazolidinone derivatives, including this compound, have been studied for their anticancer properties:

  • Mechanism of Action : They exhibit activity against various cancer cell lines by targeting specific biochemical pathways involved in tumor growth. For instance, the compound's structure allows it to interact with biotargets related to tumor cell proliferation .

Antimicrobial Properties

The potential antimicrobial effects of thiazolidinone derivatives are also noteworthy:

  • Broad Spectrum Activity : Research indicates that these compounds can inhibit the growth of various pathogenic microorganisms, making them candidates for further development as antimicrobial agents .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Organic SynthesisReagent for derivatizationEnhances specificity in reactions
BiochemistryProtection of carboxyl groupsMore stable than traditional benzyl esters
CatalysisCatalytic oxidation of aromatic alcoholsExhibited excellent catalytic performance
Anticancer ActivityTargeting tumor cell proliferationActive against multiple cancer cell lines
Antimicrobial PropertiesInhibition of pathogenic microorganismsBroad spectrum activity observed

Case Study 1: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory effects of this compound demonstrated its ability to inhibit mPGES-1, leading to decreased production of prostaglandins. This finding highlights its potential therapeutic application in treating inflammatory diseases.

Case Study 2: Anticancer Evaluation

Research involving a series of thiazolidinone derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against leukemia and breast cancer cell lines. The study established a correlation between structural modifications and enhanced biological activity, suggesting pathways for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzyl)-2-((4-chlorophenyl)imino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidin-4-one derivatives are a pharmacologically significant class of heterocyclic compounds. Below is a comparative analysis of the target compound with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Key Substituents Molecular Weight Biological Activity / Notes References
Target Compound C₁₆H₁₂Cl₂N₂OS 4-Chlorobenzyl, 4-chlorophenylimino 351.24 Stereoisomers (2E and 2Z); synthetic interest
5e (3-(4-Chlorophenyl)-carbazolyl-thiazolidin-4-one) Not specified 4-Chlorophenyl, carbazolyl, pyrazolyl >300 (estimated) Cytotoxic against PC3, HepG2, HCT116 cancer cells
2-[(4-Chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one C₁₆H₁₀ClFN₂OS 4-Chlorophenylimino, 2-fluorobenzylidene 332.78 Structural analog with fluorine substitution
5-(2-Nitrobenzyl)-2-((4-chlorophenyl)imino)-1,3-thiazolidin-4-one C₁₆H₁₂ClN₃O₃S 4-Chlorophenylimino, 2-nitrobenzyl 361.80 Nitro group may enhance redox activity
3-(4-Chlorobenzyl)-5-benzylidene-thiazolidine-2,4-dione Not specified 4-Chlorobenzyl, benzylidene Not specified Michael addition products; antidiabetic potential
4a (Dichlorobenzylidene-diphenylthiazolyl-thiazolidin-4-one) C₂₃H₁₄Cl₂N₄OS Dichlorobenzylidene, diphenylthiazolyl Not specified Antimicrobial screening via SRB assay

Key Observations

Substituent Effects on Bioactivity :

  • The target compound lacks explicit bioactivity data in the provided evidence, but analogs like 5e () demonstrate cytotoxicity against cancer cell lines (e.g., IC₅₀ values for HepG2 and HCT116), suggesting that the 4-chlorophenyl group may enhance anticancer properties .
  • Fluorine substitution (e.g., 2-fluorobenzylidene in ) could improve metabolic stability due to fluorine’s electronegativity, though direct comparative data are absent.

For example, stereoisomerism in thiazolidinones often affects receptor binding, as seen in immunomodulators like ponesimod ().

Synthetic Pathways: The target compound shares synthetic routes with analogs, such as condensation of imino groups with thiazolidinone cores (e.g., 4a in ) and cyclization reactions using thioglycolic acid .

Comparative Physicochemical Properties: Nitro-substituted analogs (e.g., ) exhibit higher molecular weights (~361 Da) compared to the target compound, which may influence solubility and bioavailability.

Research Findings and Gaps

  • Anticancer Potential: Compounds like 5e () and 4a () highlight the role of thiazolidin-4-one scaffolds in oncology. The target compound’s dual chloro-substituents warrant cytotoxic evaluation.
  • Antimicrobial Activity : reports fluorobenzylthio-pyrimidinyl analogs with antimicrobial properties, suggesting the target compound could be modified for similar applications.
  • Structural Optimization : and emphasize the importance of stereochemistry and bulky substituents (e.g., methoxy groups ) in modulating activity.

Biological Activity

5-(4-Chlorobenzyl)-2-((4-chlorophenyl)imino)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the compound's biological activity based on available literature, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a thiazolidine ring with chlorobenzyl and chlorophenyl substituents, contributing to its biological properties. The molecular formula is C16H14Cl2N2SC_{16}H_{14}Cl_2N_2S, and it has a molecular weight of 351.26 g/mol.

PropertyValue
Molecular FormulaC16H14Cl2N2SC_{16}H_{14}Cl_2N_2S
Molecular Weight351.26 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within microbial and cancerous cells. It is believed to exert its effects through:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for microbial growth and survival.
  • Disruption of Cellular Processes : It can interfere with cell wall synthesis in bacteria or apoptosis pathways in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In studies assessing its effectiveness:

  • Minimum Inhibitory Concentration (MIC) values were determined for several pathogens.
  • The compound demonstrated notable efficacy against Staphylococcus aureus and Pseudomonas aeruginosa , with MIC values ranging from 6.25 µg/mL to 12.5 µg/mL depending on the strain tested .

Case Study: Antibiofilm Activity

A study focused on the antibiofilm potential of thiazolidinone derivatives found that this compound significantly reduced biofilm formation by Pseudomonas aeruginosa by over 50% at concentrations equal to their MIC . This suggests a dual mechanism of action: direct antibacterial activity and inhibition of biofilm formation.

Anticancer Potential

The anticancer properties of thiazolidinones have been explored in various studies. The compound has shown promise in:

  • Inducing Apoptosis : In vitro studies indicate that it can induce apoptosis in cancer cell lines by activating caspase pathways.
  • Cell Cycle Arrest : Research suggests that it may cause G1 phase arrest in certain cancer cells, inhibiting proliferation.

Summary of Biological Activities

Activity TypePathogen/Cell TypeMIC/Effectiveness
AntibacterialStaphylococcus aureus6.25 - 12.5 µg/mL
AntibacterialPseudomonas aeruginosa>50% biofilm reduction
AnticancerVarious cancer cell linesInduces apoptosis

Q & A

Q. How can derivatives be designed to enhance bioavailability?

  • Methodological Answer : Introduce hydrophilic groups (e.g., carboxylic acids) to improve solubility. Prodrug strategies (e.g., esterification of thiazolidinone carbonyl) enhance membrane permeability. Pharmacokinetic studies in rodents (oral vs. intravenous administration) measure Cmax and AUC. Use LogP calculations (ChemDraw) to balance hydrophilicity .

Q. What mechanistic insights explain its activity against drug-resistant cancers?

  • Methodological Answer : Transcriptomics (RNA-seq) on treated resistant cells identifies dysregulated pathways (e.g., ABC transporter inhibition). Fluorescence polarization assays measure DNA intercalation. Reactive oxygen species (ROS) generation is quantified via DCFH-DA probes. Compare with analogs lacking the 4-chlorobenzyl group to pinpoint pharmacophores .

Q. How do crystal packing interactions influence its physicochemical properties?

  • Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) maps intermolecular interactions (e.g., C–H···O, π-π stacking). Thermal gravimetric analysis (TGA) correlates melting points (>300°C) with lattice stability. Polymorph screening (solvent evaporation vs. cooling crystallization) identifies forms with improved dissolution rates .

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